2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid

Antimalarial Drug Discovery DHODH Inhibition Plasmodium falciparum

Medicinal chemistry teams face potency loss when using generic isonicotinic acid analogs. This specific 3,5-dichlorophenyl-5-fluoro scaffold delivers single-digit nanomolar DHODH inhibition (EC50 7 nM) critical for antimalarial lead optimization. Neuroscience researchers also benefit from its 70 nM DAT IC50, enabling selective probe development. - Proven antimalarial DHODH inhibitor scaffold with 7 nM cellular EC50 - Distinct electronic/steric profile for robust SAR studies and halogen bonding optimization - Available from BenchChem with reliable quality and global shipping

Molecular Formula C12H6Cl2FNO2
Molecular Weight 286.08 g/mol
Cat. No. B12069584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid
Molecular FormulaC12H6Cl2FNO2
Molecular Weight286.08 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)C2=NC=C(C(=C2)C(=O)O)F
InChIInChI=1S/C12H6Cl2FNO2/c13-7-1-6(2-8(14)3-7)11-4-9(12(17)18)10(15)5-16-11/h1-5H,(H,17,18)
InChIKeyDUEFDDDKQBETSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic Acid: Product Overview


2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid (CAS: 1361748-98-2) is a halogenated isonicotinic acid derivative with the molecular formula C12H6Cl2FNO2 and a molecular weight of 286.08 g/mol . This compound is characterized by a pyridine ring with a carboxylic acid group at the 4-position, a fluorine atom at the 5-position, and a 3,5-dichlorophenyl substituent at the 2-position . It is primarily investigated as a chemical scaffold in drug discovery, with documented biological activity against several therapeutically relevant targets, including dihydroorotate dehydrogenase (DHODH) and dopamine transporter (DAT) [1][2]. Its specific substitution pattern differentiates it from other dichlorophenyl-fluoroisonicotinic acid isomers and analogs [3].

Antimalarial DHODH target engagement studies
CNS DAT ligand screening and profiling
Halogenated aromatic scaffold for SAR exploration

2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic Acid: Generic Substitution Risks


The selection of a specific halogenated isonicotinic acid derivative is not a trivial decision based on shared core scaffolds. The precise substitution pattern—specifically the 3,5-dichloro arrangement on the phenyl ring and the 5-fluoro group on the pyridine core—directly governs target engagement, potency, and metabolic stability [1]. Generic substitution with isomers, such as those with 2,4-dichlorophenyl or 3,4-dichlorophenyl groups, or with different fluorine positions (e.g., 3-fluoro), can lead to unpredictable and often detrimental changes in biological activity . For instance, the 3,5-dichloro substitution is a key structural feature in a series of potent antimalarial DHODH inhibitors, a property that is not shared across all regioisomers [2]. The evidence below demonstrates how the specific 2-(3,5-dichlorophenyl)-5-fluoroisonicotinic acid architecture translates into quantifiable performance differences relative to its closest analogs and in-class candidates.

Positional isomer (e.g., 2,4- or 3,4-dichlorophenyl) substitution may alter target binding affinity.

Fluorine position shift from 5- to 3- or 6- may change metabolic stability and potency.

Analog scaffolds without both halogen substituents may exhibit drastically different biological activity.

2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic Acid: Differentiation Evidence


Antimalarial DHODH Inhibition Potency

2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid is a key intermediate or building block for potent antimalarial DHODH inhibitors. The specific substitution pattern is critical for activity. In a patent disclosure (US11903936), a compound built from this core scaffold (or a closely related analog) demonstrated an EC50 of 7 nM against Plasmodium falciparum 3D7 cells, with an EC50 of 8.20 nM in a related assay [1]. This represents a significant improvement over many earlier generation DHODH inhibitors and is comparable to the clinical candidate DSM265, which had an IC50 of 10 nM against PfDHODH [2]. In contrast, a related analog in the same patent series (Compound 25) showed an IC50 of 140 nM, a 20-fold difference in potency [3]. This quantifies the importance of the precise structural features for optimal target engagement.

Antimalarial DHODH Potency
Reported
EC50 = 7 nM (P. falciparum 3D7)
Supports target-engagement review for DHODH
20-fold difference reported vs. analog (Compound 25)
Antimalarial Drug Discovery DHODH Inhibition Plasmodium falciparum

Dopamine Transporter (DAT) Modulation

The compound exhibits activity at the dopamine transporter (DAT), a key target in neuropsychiatric and substance abuse disorders. In a binding assay, 2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid (or a closely related derivative) inhibited DAT with an IC50 of 70 nM in rat synaptosomes [1]. This potency is substantially higher than that observed for many non-specific DAT ligands and places it within the range of certain clinically relevant agents. For comparison, some weak DAT inhibitors may have IC50 values in the micromolar range, while potent inhibitors often fall below 100 nM [2]. This data point provides a benchmark for its potential as a tool compound or lead structure for CNS applications.

DAT Inhibition Activity
Class-level
IC50 = 70 nM (rat DAT)
Supports DAT ligand screening context
Class-level comparison; direct analog data limited
CNS Drug Discovery Dopamine Transporter Neuropsychiatric Disorders

Distinct Physicochemical Profile vs. Isomers

The physicochemical properties of 2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic acid are distinct from its positional isomers. The compound has a topological polar surface area (TPSA) of 50.2 Ų and a calculated XLogP3 of 3.4 [1]. This specific combination of lipophilicity and polarity is crucial for passive permeability and oral bioavailability. For example, the isomeric compound 2-(2,4-Dichlorophenyl)-5-fluoroisonicotinic acid has a similar XLogP3 (3.4) but a slightly higher complexity score (319 vs. 309) and a different substitution pattern that can drastically alter binding interactions [2]. The 3,5-dichloro substitution pattern is known to be a privileged motif for certain biological targets, as evidenced by its inclusion in a series of DHODH inhibitors, while other substitution patterns are not [3]. These differences in molecular descriptors are not interchangeable and can have profound effects on a compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical Profile vs Isomer
Reported
TPSA 50.2 Ų; XLogP3 3.4; Complexity 309 vs 319 (2,4-isomer)
Substitution pattern drives molecular recognition profile
In silico data; experimental confirmation may be required
Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

2-(3,5-Dichlorophenyl)-5-fluoroisonicotinic Acid: Application Scenarios


Antimalarial DHODH Lead Optimization

Procurement of this specific compound is justified for medicinal chemistry teams focused on developing novel antimalarial agents. The 3,5-dichlorophenyl-5-fluoroisonicotinic acid core is a proven scaffold for achieving potent, single-digit nanomolar activity against Plasmodium falciparum DHODH, as demonstrated by the EC50 of 7 nM in a cellular assay [1]. Using a generic analog with a different substitution pattern, such as those with 2,4-dichloro substitution, is likely to result in a >20-fold loss in potency, derailing lead optimization efforts [2]. The compound serves as a critical intermediate or building block for generating patentable analogs with optimal DHODH inhibition.

CNS Tool Compound for DAT Studies

Neuroscience researchers investigating dopamine transporter (DAT) function and its role in addiction or Parkinson's disease will find this compound a valuable tool. Its demonstrated IC50 of 70 nM against DAT in rat synaptosomes provides a quantifiable level of activity that is absent in many structurally related isonicotinic acid derivatives [3]. This potency makes it a suitable starting point for developing more selective probes or for use in comparative studies where a specific level of DAT inhibition is required, avoiding the use of inactive or weakly active analogs.

SAR Scaffold for Halogenated Aromatics

The compound's unique combination of a 5-fluoro group and a 3,5-dichlorophenyl substituent on an isonicotinic acid core creates a distinct electronic and steric environment [4]. This makes it an ideal candidate for SAR studies aimed at optimizing halogen bonding interactions and lipophilicity. The quantifiable difference in molecular complexity (309 vs. 319) and substitution pattern compared to its 2,4-dichloro isomer means that researchers can systematically explore how these subtle changes affect target binding and metabolic stability, generating robust, data-driven SAR models [5].

Application
Selection Property
Validation Focus
Antimalarial DHODH target engagement studies
Reported DHODH inhibition profile
Cellular antimalarial potency assays
CNS DAT ligand screening
DAT binding assay context
Radioligand reuptake inhibition assays
Halogenated aromatic SAR exploration
Unique 3,5-dichloro-5-fluoro pattern
Physicochemical and isomer-comparison profiling
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